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  • Product: 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid
  • CAS: 1007878-80-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1H and 13C NMR Spectral Characterization of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid

Executive Summary The structural elucidation of complex amino acid derivatives requires a rigorous, multi-dimensional analytical approach. This whitepaper provides an in-depth technical guide for the Nuclear Magnetic Res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex amino acid derivatives requires a rigorous, multi-dimensional analytical approach. This whitepaper provides an in-depth technical guide for the Nuclear Magnetic Resonance (NMR) spectral characterization of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid (C₁₄H₁₅NO₂). Designed for researchers and drug development professionals, this guide deconstructs the molecular architecture of the compound, establishes a self-validating experimental workflow, and provides a highly detailed predictive analysis of its ¹H and ¹³C NMR spectra grounded in established spectroscopic principles.

Molecular Architecture & Predictive Rationale

To accurately interpret the NMR spectra of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid, one must understand the causality behind the chemical shifts. The molecule consists of three electronically distinct domains interacting at a single chiral center (the α -carbon):

  • The Naphthalene Core (Magnetic Anisotropy): Aromatic rings generate a diamagnetic ring current when placed in an external magnetic field, creating a deshielding cone[1]. In 1-substituted naphthalenes, the peri-proton (H-8) is spatially compressed against the α -substituent. This proximity places H-8 directly within the deshielding cone of the adjacent carbonyl group, pushing its resonance significantly downfield (typically >8.20 ppm).

  • The α -Carbon (Cumulative Deshielding): The C2 carbon of the acetic acid moiety is an aliphatic methine. However, it is simultaneously benzylic, α to a tertiary amine, and α to a carboxylic acid. The cumulative electron-withdrawing effect of these three groups drastically deshields the attached proton, shifting it from a baseline aliphatic resonance of ~1.0 ppm to approximately ~5.10 ppm.

  • The Dimethylamino Group: The N,N-dimethyl protons typically resonate around 2.20–2.50 ppm[2]. Because the nitrogen atom is sp3 hybridized and attached to a bulky chiral center, the rotation around the C α -N bond may be sterically hindered, though at room temperature, it generally appears as a sharp, integrated 6H singlet.

Experimental Workflow for NMR Acquisition

As a Senior Application Scientist, I emphasize that reliable NMR data stems from a self-validating experimental design. The following protocol ensures maximum signal-to-noise (S/N) ratio and unambiguous peak resolution.

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the analyte. Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: Amino acids frequently exist as zwitterions in the solid state, rendering them largely insoluble in non-polar solvents like CDCl₃. DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp spectral lines.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as the universal 0.00 ppm reference, providing a self-validating baseline for all chemical shift measurements.

Instrument Calibration & Tuning
  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune the probe to the exact resonance frequencies of ¹H and ¹³C.

    • Causality: Proper tuning maximizes radiofrequency (RF) power transfer to the sample, optimizing the S/N ratio and preventing pulse length errors.

  • Validation Checkpoint (Shimming): Perform gradient shimming on the deuterium lock signal. Acquire a preliminary 1D ¹H spectrum. The TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, and shimming must be repeated before proceeding.

Pulse Sequences
  • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, 30° pulse angle.

  • ¹³C NMR: 1024 scans, D1 of 2.0 s, utilizing composite pulse decoupling (CPD) to remove ¹H-¹³C splitting, condensing carbon signals into sharp singlets for enhanced sensitivity.

¹H NMR Spectral Data Analysis

The proton spectrum of this molecule is defined by the highly deshielded aromatic region and the distinct aliphatic singlets of the α -proton and N-methyl groups.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Rationale
-COOH 12.50br s1H-Highly deshielded acidic proton; broad due to solvent exchange.
Naphthyl H-8 8.30d1H8.5Peri-proton; severely deshielded by spatial proximity to the α -substituent.
Naphthyl H-4, H-5 7.85 - 7.95m2H-Aromatic protons in the deshielding cone of the adjacent ring.
Naphthyl H-2 7.65d1H7.0Ortho to the bulky α -substituent.
Naphthyl H-3, H-6, H-7 7.45 - 7.55m3H-Remaining aromatic protons.
C α -H 5.10s1H-Benzylic proton deshielded by adjacent N and O atoms.
-N(CH₃)₂ 2.35s6H-N-methyl protons attached to an aliphatic amine.

¹³C NMR Spectral Data Analysis

The carbon spectrum provides the skeletal framework of the molecule, revealing 14 distinct carbon environments (due to the symmetry of the dimethylamino group).

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
-COOH 172.5Cq (Carbonyl)Carboxylic acid carbonyl carbon[3].
Naphthyl C-4a 133.8Cq (Aromatic)Bridgehead quaternary carbon.
Naphthyl C-1 132.5Cq (Aromatic)Ipso carbon attached to the C α chiral center.
Naphthyl C-8a 131.2Cq (Aromatic)Bridgehead quaternary carbon.
Naphthyl C-4 128.8CH (Aromatic)Aromatic methine.
Naphthyl C-5 128.5CH (Aromatic)Aromatic methine.
Naphthyl C-8 126.5CH (Aromatic)Aromatic methine.
Naphthyl C-2 126.0CH (Aromatic)Aromatic methine.
Naphthyl C-6 125.8CH (Aromatic)Aromatic methine.
Naphthyl C-7 125.5CH (Aromatic)Aromatic methine.
Naphthyl C-3 124.2CH (Aromatic)Aromatic methine.
C α 71.5CH (Aliphatic)Highly deshielded aliphatic methine.
-N(CH₃)₂ 42.8CH₃ (Aliphatic)N-methyl carbons.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational data, the complex multiplet overlapping in the naphthalene region (7.45–7.95 ppm) necessitates 2D NMR techniques for absolute structural verification[4].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J_CH)[4]. By mapping the well-resolved C α carbon at 71.5 ppm to the proton at 5.10 ppm, we validate the core chiral center. HSQC will also separate the overlapping aromatic protons by dispersing them along the ¹³C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations over 2 to 4 bonds[5]. This is critical for assigning the quaternary carbons (which lack attached protons). For instance, the C α -H proton (5.10 ppm) will show strong ³J_CH correlations to the carboxyl carbon (172.5 ppm) and the ipso-naphthalene carbon (132.5 ppm), definitively linking the three molecular domains together.

Workflow Visualization

The logical progression of NMR-based structural elucidation is mapped below. This self-validating loop ensures that sample integrity is confirmed before time-intensive 2D acquisitions are initiated.

Workflow S1 Sample Prep DMSO-d6 + TMS S2 Probe Tuning & Shimming S1->S2 S3 1D Acquisition 1H & 13C NMR S2->S3 S4 2D Acquisition HSQC & HMBC S3->S4 S5 Data Processing & Peak Assignment S4->S5

NMR experimental workflow for structural elucidation and peak assignment.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. URL:[Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. URL:[Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift - Organic Chemistry Data. URL:[Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation - Modgraph. URL: [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - Royal Society Publishing. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Organic Solvation Dynamics of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic Acid

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Introduction: The Synthetic and Pharmacological Context In the landscape of modern drug discovery and peptidomimetic design, unnatural amin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Introduction: The Synthetic and Pharmacological Context

In the landscape of modern drug discovery and peptidomimetic design, unnatural amino acids serve as critical building blocks for introducing steric bulk, modulating lipophilicity, and enhancing proteolytic stability. 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid (CAS 1007878-80-9)[1] is a highly specialized synthetic intermediate. Structurally, it features a bulky, electron-rich 1-naphthyl ring attached to the α -carbon of a glycine derivative, where the primary amine has been di-methylated.

Understanding the solubility profile of this compound in organic solvents is paramount for optimizing reaction conditions during active pharmaceutical ingredient (API) synthesis, purification workflows, and early-stage formulation[2]. This guide provides an in-depth analysis of its solvation mechanics, empirical solubility profiles, and the self-validating protocols required to accurately measure these parameters.

Structural Causality: The Zwitterionic Paradox

The solubility of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid in organic media is governed by a fundamental structural paradox: the conflict between its highly lipophilic aromatic core and its highly polar, zwitterionic backbone.

  • The Lipophilic Domain: The 1-naphthyl group provides a vast, hydrophobic π -system. In theory, this should render the molecule highly soluble in non-polar solvents like hexane or toluene.

  • The Zwitterionic Core: The basicity of the dimethylamino group ( pKa​≈8.5−9.0 ) and the acidity of the carboxylic acid ( pKa​≈2.0−2.5 ) dictate that, in its neutral state, the molecule exists predominantly as a zwitterion.

Because zwitterions possess a massive dipole moment, they form strong intermolecular electrostatic networks (crystal lattices) that resist dissolution in non-polar organic solvents. To dissolve this compound, a solvent must possess a high enough dielectric constant ( ε ) to stabilize the separated charges, or sufficient hydrogen-bonding capacity to disrupt the intramolecular salt bridge.

ZwitterionEquilibrium Neutral Neutral Form (Lipophilic) Zwitterion Zwitterionic Form (High Dipole Moment) Neutral->Zwitterion Intramolecular Proton Transfer Cation Cationic Form (Protonated Amine) Zwitterion->Cation Acidic Media (+H+) Anion Anionic Form (Deprotonated Carboxyl) Zwitterion->Anion Basic Media (+OH-)

Fig 1. pH-dependent structural equilibrium of the compound dictating its solvation state.

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties of naphthyl-derived amino acids, the solubility profile across different organic solvent classes demonstrates extreme variance. The data below synthesizes the expected thermodynamic solubility behavior based on the dielectric constants and hydrogen-bond donor/acceptor capabilities of the solvents.

Quantitative Solubility Summary
Solvent CategoryRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Non-Polar n-Hexane1.89< 0.1Poor: Insufficient polarity to disrupt the zwitterionic electrostatic lattice.
Halogenated Dichloromethane (DCM)8.932.0 - 5.0Moderate: Dipole-dipole interactions partially stabilize the molecule, but lack of H-bonding limits total capacity.
Polar Protic Methanol (MeOH)32.715.0 - 25.0Good: Strong hydrogen-bond donation to the carboxylate anion disrupts the zwitterion network.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Excellent: High dielectric constant and strong H-bond acceptance stabilize the charges without competing for the proton[3].

Note: For synthetic applications requiring halogenated solvents (e.g., peptide coupling in DCM), converting the compound to its hydrochloride salt or methyl ester is highly recommended to suppress the zwitterionic character and boost solubility.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate reliable, reproducible solubility data for drug development, kinetic solubility methods (which often suffer from supersaturation artifacts) are insufficient[3]. As a Senior Application Scientist, I mandate the use of a Miniaturized Thermodynamic Shake-Flask Method coupled with HPLC-UV [4][5].

This protocol is designed as a self-validating system. It relies on time-course sampling to mathematically prove that thermodynamic equilibrium has been achieved, rather than assuming a fixed time point is sufficient[6].

Step-by-Step Workflow

Step 1: Solid Dispensing (Oversaturation)

  • Action: Dispense 10 mg of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid into a 2 mL amber glass HPLC vial.

  • Causality: Amber glass prevents potential UV-induced degradation of the electron-rich naphthyl ring. An excess of solid ensures that the solvent reaches absolute saturation, leaving a visible solid pellet.

Step 2: Solvent Addition and Isothermal Equilibration

  • Action: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap. Place the vial in an isothermal shaking incubator at exactly 25.0°C ± 0.1°C, rotating at 300 RPM.

  • Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent the "heat-cool" cycling that leads to erratic precipitation and false readings.

Step 3: Self-Validating Time-Course Sampling

  • Action: Pause the shaker at 24h, 48h, and 72h. At each interval, allow the vial to settle for 30 minutes. Extract a 50 µL aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter.

  • Causality: PTFE filters are chosen because they are chemically inert to aggressive organic solvents (unlike PES or Nylon) and exhibit low non-specific binding. The system self-validates by comparing the HPLC quantification of the 48h and 72h samples. Equilibrium is confirmed only if the concentration difference ( ΔC ) between these two time points is < 5%.

Step 4: HPLC-UV Quantification and Peak Purity Analysis

  • Action: Dilute the filtered aliquot into the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to fall within the linear range of a pre-established calibration curve. Inject onto a C18 column and monitor at 280 nm (optimal for the naphthyl chromophore).

  • Causality: The use of a Diode Array Detector (DAD) allows for peak purity analysis. If the compound degrades in the chosen solvent over 72 hours, the peak purity index will flag the presence of co-eluting degradants, invalidating the solubility data and prompting a solvent change.

ShakeFlaskWorkflow S1 1. Solid Dispensing (Excess API) S2 2. Solvent Addition S1->S2 S3 3. Isothermal Shaking (72h) S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC-UV Quantification S4->S5

Fig 2. Self-validating thermodynamic shake-flask workflow for solubility determination.

Strategies for Solubility Modulation

If the baseline solubility of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid in a required process solvent (e.g., DCM or Toluene) is too low, scientists must employ chemical modulation:

  • Salt Formation: Reacting the compound with anhydrous HCl in ether yields the hydrochloride salt. By protonating the carboxylate, the zwitterion is destroyed, significantly enhancing solubility in polar protic solvents and water, while altering its organic profile.

  • Esterification: Converting the carboxylic acid to a methyl or tert-butyl ester removes the acidic proton entirely. This eliminates the zwitterionic nature, rendering the molecule highly lipophilic and drastically increasing its solubility in non-polar and halogenated solvents.

References

  • MDPI - Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine. Retrieved from: [Link]

  • SRCE.hr - Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs. Retrieved from:[Link]

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]

  • ResearchGate - Discussion on equilibrium solubility studies step by step practically. Retrieved from: [Link]

  • Pharmaceutical Sciences (TBZMED) - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from:[Link]

Sources

Foundational

Unveiling the Mechanism of Action of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic Acid Derivatives: From Chemico-Reactivity Probes to Targeted Pharmacophores

Executive Summary The scaffold of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid and its positional isomers represents a highly versatile pharmacophore in modern chemical biology. Characterized by a bulky, electron-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The scaffold of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid and its positional isomers represents a highly versatile pharmacophore in modern chemical biology. Characterized by a bulky, electron-rich naphthalene core, a coordinating acetic acid moiety, and a basic dimethylamino group, these derivatives exhibit a dual mechanism of action. Pharmacologically, they act as sterically demanding ligands capable of targeted enzyme inhibition. Chemically, they serve as highly sensitive fluorescent and UV-active reporter tags for nucleophilic reactivity probes, most notably in the assessment of skin sensitization via the Amino acid Derivative Reactivity Assay (ADRA)[1][2].

This technical whitepaper dissects the structural pharmacology, mechanistic pathways, and validated experimental workflows associated with these derivatives.

Structural Pharmacology & Binding Kinetics

The pharmacological utility of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid derivatives stems from the precise spatial arrangement of their three functional domains. The mechanism of action at a receptor or enzyme active site is governed by distinct thermodynamic interactions:

  • The Naphthalene-1-yl Core: Acts as a massive lipophilic anchor. It engages in robust π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) within hydrophobic binding pockets. Its rigid planar structure restricts conformational entropy, enhancing binding affinity.

  • The Acetic Acid Moiety: Functions as the primary electrostatic driver. At physiological pH, the deprotonated carboxylate ( COO− ) coordinates with divalent metal cations (e.g., Zn2+ in metalloproteinases) or forms critical hydrogen bonds with polar residues.

  • The Dimethylamino Group: Acts as a pKa modulator and steric steering element. The tertiary amine (pKa ~4.5–5.5) can participate in salt-bridge formations. Furthermore, the steric bulk of the two methyl groups prevents unwanted enzymatic degradation (e.g., by monoamine oxidases) and forces the adjacent functional groups into a specific bioactive conformation[3].

SAR Scaffold 2-(Dimethylamino)-2- (naphthalen-1-yl)acetic acid Naphthyl Naphthalen-1-yl Ring (Hydrophobic Core) Scaffold->Naphthyl Acetate Acetic Acid Moiety (Anion Binding) Scaffold->Acetate Amine Dimethylamino Group (pKa Modulator) Scaffold->Amine Target_Lipophilic Lipophilic Pocket (Pi-Pi Stacking) Naphthyl->Target_Lipophilic Anchors Target_Cationic Cationic Center / Metal (Electrostatic) Acetate->Target_Cationic Coordinates Target_Hbond H-Bond Donor/Acceptor (Steric Steering) Amine->Target_Hbond Modulates

Caption: Logical relationship of the pharmacophore components and their target interactions.

Mechanism of Action: Chemico-Reactivity Probing (The NNDNAC Pathway)

Beyond direct receptor targeting, positional isomers of this scaffold—specifically 2-(5-(dimethylamino)naphthalen-1-yl)acetic acid —are utilized to synthesize advanced in chemico reactivity probes like NNDNAC (N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine)[1].

The Nucleophilic Trapping Mechanism

In the context of predictive toxicology (e.g., ADRA), the mechanism of action relies on the probe acting as a surrogate for skin proteins.

  • The Reaction: The modified cysteine thiol ( −SH ) of the probe acts as a soft nucleophile. When exposed to a test chemical (a potential skin sensitizer), the thiol undergoes a Michael addition or SN​2 nucleophilic substitution with the electrophilic centers of the sensitizer[1].

  • The Reporter Function: The dimethylamino-naphthalene moiety does not participate in the reaction directly; instead, it serves as a highly conjugated chromophore/fluorophore. As the nucleophilic thiol is depleted by the sensitizer, the concentration of the unreacted probe decreases, which is precisely quantified via High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)[1][2].

Quantitative Reactivity Kinetics

The depletion kinetics provide deep mechanistic insights into whether a compound is a direct-acting electrophile or a pro-electrophile (requiring auto-oxidation). Below is a summary of quantitative depletion data utilizing the NNDNAC probe[1].

Test ChemicalChemical Classification1-Hour Depletion (%)24-Hour Depletion (%)Mechanistic Inference
Cinnamyl Alcohol Pro-electrophile / Weak Sensitizer1.02.0Delayed reactivity; requires metabolic/auto-oxidation activation.
Lactic Acid Non-reactive0.00.0Lacks electrophilic centers; inert to nucleophilic attack.
Direct Electrophiles Strong Sensitizer> 50.0> 90.0Immediate nucleophilic addition; direct toxicity.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every step is paired with the chemical causality dictating the procedure.

Protocol A: Synthesis of the Probe Core (Lithium Salt Hydrolysis)

Adapted from the synthesis of 2-(5-(dimethylamino)naphthalen-1-yl)acetic acid lithium salt[1].

  • Reagent Mixing: To 6.0 g of methyl 2-(5-(dimethylamino)naphthalen-1-yl)acetate, add 5.18 g of lithium hydroxide (LiOH) monohydrate in a 50 mL solvent mixture of Tetrahydrofuran (THF), Methanol, and Water (3:1:1 ratio).

    • Causality: The 3:1:1 THF:MeOH:H2O mixture is critical. It ensures complete dissolution of both the highly lipophilic ester (via THF/MeOH) and the inorganic LiOH (via water), facilitating a homogeneous biphasic hydrolysis without precipitation.

  • Incubation: Stir the reaction mixture at room temperature (25°C) for 16 hours, monitoring via Thin-Layer Chromatography (TLC).

    • Causality: Room temperature saponification using LiOH is deliberately chosen over harsh refluxing with NaOH. This mild condition prevents base-catalyzed degradation of the dimethylamino group and avoids epimerization if adjacent chiral centers are present in downstream derivatives.

  • Workup & Neutralization: Concentrate under reduced pressure. Dilute the residue with water, wash with ethyl acetate, and neutralize the aqueous layer to exactly pH 8 using 1 N HCl.

    • Causality: Adjusting to pH 8 carefully neutralizes excess base without fully protonating the dimethylamino group (pKa ~5) or the carboxylic acid (pKa ~3.5). This creates the optimal amphoteric state for extracting the product into the organic phase.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the lithium salt.

Protocol B: High-Throughput Reactivity Assay (ADRA)

Workflow Prep Step 1: Reagent Preparation (1 mM Probe + Test Chemical) Incubate Step 2: Incubation (25°C, 1h to 24h) Prep->Incubate Quench Step 3: Reaction Quenching (Trifluoroacetic Acid) Incubate->Quench Analyze Step 4: HPLC-DAD Analysis (Quantify Depletion) Quench->Analyze Classify Step 5: Sensitization Classification (Data Interpretation) Analyze->Classify

Caption: Step-by-step experimental workflow for the in chemico reactivity assessment.

  • Preparation: Prepare a 1 mM solution of the synthesized probe and a 4 mM solution of the test chemical in a compatible solvent (e.g., acetonitrile).

  • Incubation: Co-incubate the solutions at 25°C in the dark. Prepare parallel plates for 1-hour and 24-hour timepoints[1][2].

    • Causality: The 25°C temperature mimics physiological skin surface conditions. The dual timepoints are essential to differentiate direct-acting electrophiles (rapid depletion at 1h) from pro-electrophiles (slow depletion requiring air oxidation over 24h).

  • Quenching: At the exact timepoint, add 2.5% Trifluoroacetic acid (TFA) to the mixture.

    • Causality: TFA rapidly lowers the pH, protonating the reactive thiolate anion ( RS− to RSH ). This immediately halts nucleophilic addition, effectively "freezing" the reaction kinetics for accurate downstream quantification.

  • Analysis: Analyze the quenched samples via HPLC-DAD at 280–320 nm.

    • Causality: While the probe is fluorescent, utilizing DAD allows for the simultaneous monitoring of probe depletion and the formation of new adduct peaks. This provides a self-validating secondary confirmation of reactivity, bypassing potential fluorescence quenching artifacts caused by the test chemical.

References

  • Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. mdpi.com.
  • Design and Synthesis of a Novel in Chemico Reactivity Probe N,N-dimethyl N-(2-(1-naphthyl)acetyl)-l-cysteine (NNDNAC) for Rapid Skin Sensitization Assessment of Cosmetic Ingredients. researchgate.net.
  • Synthesis, Theoretical Analysis, and Experimental pKa Determination of a Fluorescent, Nonsymmetric, In–Out Proton Sponge. acs.org.
  • A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. rsc.org.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic Acid Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing sterically hindered, unnatural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing sterically hindered, unnatural α -amino acids.

The most direct and elegant route to synthesize 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid is the Petasis borono-Mannich reaction [1]. This multicomponent reaction (MCR) couples glyoxylic acid, dimethylamine, and naphthalen-1-ylboronic acid. However, researchers often experience low yields, stalled kinetics, or complete reaction failure due to the unique electronic and steric profile of the 1-naphthyl system.

This guide provides a root-cause analysis of common failures, a self-validating experimental protocol, and the mechanistic causality behind each optimization step.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first map the reaction pathway. The Petasis reaction does not proceed via direct boronic acid attack on the carbonyl. Instead, it requires the pre-formation of an electrophilic iminium ion, followed by the coordination of the boronic acid to form an 'ate' complex, and finally, an intramolecular ligand transfer [1].

Petasis_Mechanism Gly Glyoxylic Acid (Carbonyl) Iminium Iminium Ion Intermediate [Electrophile] Gly->Iminium -H2O DMA Dimethylamine (Amine) DMA->Iminium Condensation Ate Boronate 'Ate' Complex [Transition State] Iminium->Ate Coordination Boronic 1-Naphthylboronic Acid (Nucleophile) Boronic->Ate Addition Side Naphthalene [Protodeboronation Byproduct] Boronic->Side H2O / Heat (Side Reaction) Product 2-(Dimethylamino)-2- (naphthalen-1-yl)acetic acid [Target Product] Ate->Product Intramolecular Migration

Mechanistic pathway of the Petasis borono-Mannich reaction highlighting target and side reactions.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows massive amounts of naphthalene and very little product. What is happening? Root Cause: You are observing protodeboronation [3]. Naphthalen-1-ylboronic acid is highly electron-rich and sterically hindered. In the presence of water (often introduced via glyoxylic acid monohydrate or aqueous dimethylamine) and heat, the carbon-boron bond is cleaved by a proton before it can coordinate with the iminium ion, yielding naphthalene [4]. Solution: Do not heat the reaction blindly. Instead of forcing the reaction with temperature, activate the iminium intermediate chemically. Switch to a solvent system containing Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor that stabilizes the iminium ion and accelerates the desired multicomponent reaction at room temperature, entirely bypassing the thermal protodeboronation pathway [2].

Q2: The reaction stalls at ~30% conversion even when I use an excess of boronic acid. How do I drive it to completion? Root Cause: The stalling is caused by the peri-interaction (the hydrogen atom at the C8 position of the naphthalene ring). This creates a massive steric clash during the transition state when the sp2 hybridized boron center attempts to migrate the bulky naphthyl group to the adjacent iminium carbon. Solution: Implement a sequential addition protocol. You must ensure 100% conversion of the starting materials to the iminium ion before introducing the boronic acid. Use activated 4Å molecular sieves to sequester water and drive the condensation equilibrium forward. Only add the boronic acid once the iminium formation is complete.

Q3: How do I isolate this product? Standard liquid-liquid extraction is failing. Root Cause: 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid is an amphoteric, zwitterionic molecule. It will partition into the aqueous layer at both low pH (as an ammonium cation) and high pH (as a carboxylate anion). Solution: Abandon standard aqueous workups. Filter the crude mixture to remove sieves, concentrate it, and use Strong Cation Exchange (SCX) chromatography (e.g., Dowex 50WX8 resin). The basic dimethylamine moiety will bind to the acidic resin, allowing you to wash away naphthalene and unreacted boronic acid with methanol/water. You then elute the pure product using a 2M ammonia solution.

Quantitative Optimization Data

To validate these troubleshooting steps, observe the quantitative impact of varying reaction conditions on the yield of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid.

ConditionSolvent SystemTempAdditiveYield (%)Primary Observation / Causality
A (Standard) DCM25 °CNone< 15%Reaction stalls; unreacted starting materials due to sterics.
B (Thermal) Toluene90 °CNone25%High levels of naphthalene; thermal protodeboronation [3].
C (Dehydrated) DCM25 °C4Å MS45%Improved iminium formation, but migration remains slow.
D (Optimized) DCM / HFIP (4:1)25 °C4Å MS> 85% Clean conversion; HFIP stabilizes iminium and accelerates transfer [2].
Optimized Experimental Protocol

This protocol is engineered as a self-validating system: water removal ensures iminium formation, while HFIP addition ensures rapid boron migration without thermal degradation.

Materials Required:

  • Glyoxylic acid monohydrate (1.0 mmol)

  • Dimethylamine solution (2.0 M in THF, 1.0 mmol)

  • Naphthalen-1-ylboronic acid (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) & Hexafluoroisopropanol (HFIP)

  • Activated 4Å Molecular Sieves (powdered)

Step-by-Step Methodology:

  • Iminium Pre-formation: In an oven-dried Schlenk flask under an argon atmosphere, suspend glyoxylic acid monohydrate (1.0 mmol) in anhydrous DCM (4.0 mL). Add 500 mg of freshly activated 4Å molecular sieves.

  • Amine Condensation: Cool the suspension to 0 °C using an ice bath. Dropwise, add the dimethylamine solution (1.0 mmol). Remove the ice bath and stir vigorously for 45 minutes at room temperature. Causality: The sieves trap the water of hydration and the water generated by condensation, forcing the equilibrium entirely toward the iminium ion.

  • Electrophile Activation: Inject HFIP (1.0 mL) into the reaction mixture. Causality: HFIP acts as a hydrogen-bond donor, increasing the electrophilicity of the iminium carbon.

  • Nucleophile Addition: Add naphthalen-1-ylboronic acid (1.2 mmol) in one single portion.

  • Reaction Maturation: Stir the mixture at room temperature (20–25 °C) for 16 hours. Do not heat. Monitor completion via LC-MS (look for the [M+H]+ mass of 230.1).

  • Filtration: Filter the crude reaction mixture through a short pad of Celite to remove the molecular sieves. Rinse the pad with methanol (2 x 5 mL). Concentrate the combined filtrate under reduced pressure.

  • SCX Purification:

    • Dissolve the crude residue in a minimum volume of methanol.

    • Load onto a pre-conditioned Dowex 50WX8 (hydrogen form) column.

    • Wash the column with 3 column volumes of 1:1 Methanol/Water to elute naphthalene and boronic acid residues.

    • Elute the target amino acid using 2M aqueous NH3​ in methanol.

    • Lyophilize the basic eluent to afford pure 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid as a white powder.

References
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction Source: Molecules (MDPI) URL:[Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives Source: Molecules (MDPI) URL:[Link]

  • Converting Waste PET into Dimethyl Terephthalate and Diverse Boronic Esters under Metal-free Conditions Source: Green Chemistry (RSC Publishing) URL:[Link]

Optimization

improving solubility of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid in aqueous media

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter thermodynamic and kinetic barriers when formulating bulky, amphoteric small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I frequently encounter thermodynamic and kinetic barriers when formulating bulky, amphoteric small molecules.

Working with 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid (DMANAA) presents a unique dual-challenge. Structurally, the molecule features a highly lipophilic, flat naphthalen-1-yl ring paired with a zwitterionic backbone (a basic dimethylamine group and an acidic carboxylic acid). This guide provides field-proven, self-validating protocols to troubleshoot and optimize the aqueous solubility of this compound without compromising your downstream biological assays.

Diagnostic Workflow: Solubility Optimization

Before altering your buffer systems, it is critical to diagnose the specific physicochemical barrier preventing dissolution. Use the workflow below to dictate your formulation strategy.

G Start Compound Insoluble in Aqueous Media CheckPH Determine pH vs pI (Is pH ≈ pI?) Start->CheckPH AdjustPH Adjust pH < 3 or > 9 (Salt Formation) CheckPH->AdjustPH Yes (Zwitterion) CheckLogP Assess Lipophilicity (Naphthalene Ring) CheckPH->CheckLogP No Success Soluble Formulation Achieved AdjustPH->Success Cyclodextrin HP-β-CD Complexation (Encapsulate Naphthyl) CheckLogP->Cyclodextrin High LogP Cosolvent Cosolvent Addition (DMSO/PEG400) CheckLogP->Cosolvent Moderate LogP Cyclodextrin->Success Cosolvent->Success

Diagnostic workflow for troubleshooting zwitterionic naphthyl solubility.

Frequently Asked Questions & Troubleshooting

Q1: Why does DMANAA precipitate out of solution so aggressively at physiological pH (pH 6.8 - 7.4)?

The Causality: The compound contains a carboxylic acid (estimated pKa ~3.0) and a dimethylamine group (estimated pKa ~8.5). The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge, calculated as the average of the two pKa values (pI ≈ 5.75). At physiological pH, the molecule exists predominantly in a zwitterionic state. Zwitterions possess strong intermolecular ionic interactions, which maximizes the crystal lattice energy and minimizes ion-dipole interactions with the aqueous solvent. This thermodynamic state leads to rapid "isoelectric point precipitation."

The Solution: If your assay permits, adjust the pH away from the pI. Lowering the pH below 3.0 fully protonates the carboxylate (yielding a net +1 charge), while raising the pH above 9.0 deprotonates the amine (yielding a net -1 charge). This net charge facilitates solvation via ion-dipole interactions.

Q2: My cell culture assay requires a strict pH of 7.4. How can I solubilize the compound without altering the pH or causing protein denaturation?

The Causality: When pH adjustment is not viable, you must disrupt the hydrophobic interactions of the bulky naphthalene ring. Traditional cosolvents (like DMSO) can cause protein denaturation or cell toxicity at high concentrations. Instead, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal strategy. The hydrophobic internal cavity of HP-β-CD perfectly encapsulates the lipophilic naphthalen-1-yl ring, while its hydrophilic exterior maintains excellent aqueous solubility[1].

Quantitative Excipient Comparison:

Excipient Solubilization Mechanism Max Recommended Conc. (In Vitro) Solubilization Capacity Toxicity / Cell Viability Impact
DMSO Cosolvent (Dielectric disruption) < 0.5% v/v Moderate High at >1%
PEG 400 Cosolvent (Hydrogen bonding) < 2.0% v/v Low-Moderate Moderate
Tween 80 Micellar solubilization < 0.1% w/v High High (Membrane disruption)

| HP-β-CD | Inclusion complexation | < 50 mM | Very High | Low (Biocompatible) |

Q3: How do I validate that HP-β-CD is actually forming a complex with DMANAA and not just acting as a non-specific dispersant?

The Causality: To ensure the solubility increase is driven by true 1:1 thermodynamic inclusion complexation (an AL-type curve) rather than non-specific aggregation, you must perform a phase-solubility study as originally described by Higuchi and Connors[2]. This protocol is a self-validating system: by plotting the drug concentration against the cyclodextrin concentration, the linearity of the slope confirms the stoichiometry, and the intercept confirms the intrinsic solubility.

PhaseSolubility Prep Prepare HP-β-CD (0 to 50 mM) AddDrug Add Excess DMANAA Prep->AddDrug Equilibrate Shake at 25°C for 48h AddDrug->Equilibrate Filter Filter Suspension (0.45 µm PTFE) Equilibrate->Filter Analyze HPLC/UV Analysis Filter->Analyze Plot Plot Phase Solubility Analyze->Plot

Step-by-step Higuchi-Connors phase-solubility methodology.

Protocol: Self-Validating Phase-Solubility Determination (Higuchi-Connors)

Follow this rigorous methodology to determine the stability constant ( K1:1​ ) of the DMANAA/HP-β-CD complex.

Step 1: Preparation of Host Solutions Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM (e.g., 0, 10, 20, 30, 40, 50 mM) in your target assay buffer (e.g., 1X PBS, pH 7.4).

Step 2: Addition of Guest Molecule Add an excess amount of solid DMANAA (e.g., 20 mg) to 5 mL of each HP-β-CD solution in tightly sealed glass scintillation vials. Causality: An excess of the solid drug ensures that the intrinsic solubility ( S0​ ) is fully saturated, allowing the cyclodextrin to drive further dissolution.

Step 3: Thermodynamic Equilibration Place the vials in an isothermal shaker bath set strictly to 25°C. Agitate at 150 rpm for 48 hours. Causality: Complexation is an equilibrium process. 48 hours ensures that the thermodynamic equilibrium between the free drug, free cyclodextrin, and the inclusion complex is fully established.

Step 4: Filtration and Separation Filter the suspensions through a 0.45 µm PTFE syringe filter to remove all undissolved DMANAA. Self-Validation Step: Discard the first 1 mL of the filtrate. Hydrophobic drugs often adsorb to the filter membrane; discarding the initial volume saturates the membrane binding sites and prevents artificially low concentration readings.

Step 5: Quantification Dilute the filtrates as necessary and analyze using HPLC-UV (detecting the naphthalene chromophore at ~280 nm) to determine the total dissolved concentration of DMANAA.

Step 6: Data Analysis Plot the molar concentration of dissolved DMANAA (y-axis) versus the molar concentration of HP-β-CD (x-axis). If the plot is linear (AL-type), calculate the stability constant ( K1:1​ ) using the formula:

K1:1​=S0​×(1−Slope)Slope​

Where S0​ is the y-intercept (intrinsic solubility of DMANAA without cyclodextrin). A K1:1​ value between 100 and 1000 M−1 indicates an ideal, stable complex for biological assays.

References

  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Phase Solubility Studies Of Metformin Inclusion Complexes With Various Polymers Of Β-Cyclodextrin And Its Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

Sources

Troubleshooting

resolving enantiomers of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid via chiral chromatography

Target Analyte: 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid Audience: Analytical Chemists, Method Developers, and Drug Development Professionals Welcome to the Technical Support Center. This guide is specifically en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid Audience: Analytical Chemists, Method Developers, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is specifically engineered to troubleshoot the enantiomeric resolution of highly functionalized unnatural amino acids.

2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid presents a unique chromatographic challenge: it features a bulky naphthalene π -system, an acidic carboxylate, and a sterically hindered tertiary amine. Because it is an ampholyte (zwitterion) lacking a primary amine, it breaks many of the traditional rules of chiral amino acid separation. Standard normal-phase methods will result in irreversible adsorption, and classic Crown Ether stationary phases will fail entirely. This guide provides the mechanistic causality and validated protocols required to achieve baseline resolution.

Quantitative CSP Performance Data

Selecting the correct Chiral Stationary Phase (CSP) and mobile phase environment is the most critical step in method development. The table below summarizes the expected chromatographic behavior of this specific compound across different separation modes.

Chiral Stationary Phase (CSP)Example ColumnRecommended Mobile PhaseExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )Mechanistic Causality
Crown Ether Chiralpak CR(+)Perchloric acid (aq)< 1.0 (Co-elution)> 2.0Fails: Steric clash from the N,N -dimethyl group prevents the essential host-guest inclusion complex.
Zwitterionic Chiralpak ZWIX(+)MeOH/MeCN + Acid/Base> 2.01.0 - 1.2Optimal: Cinchona alkaloid selector provides strong ionic pairing and π−π stacking with the naphthyl group.
Glycopeptide TeicoplaninMeOH + 20mM NH 4​ Fa1.5 - 2.51.1 - 1.3Excellent: Amphoteric selector perfectly matches the zwitterionic nature of the analyte in polar ionic mode.
Polysaccharide Chiralpak IA100% MeOH + Acid/Base1.2 - 1.81.3 - 1.6Moderate: Requires strict additive control to suppress secondary silanol interactions and peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does my compound exhibit severe peak tailing and poor recovery under standard Normal Phase (Hexane/IPA) conditions? A: 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid is an amphoteric molecule. In non-polar environments like hexane, it exists as a tightly bound ion pair, leading to extremely poor solubility and sluggish mass transfer kinetics. Furthermore, the unprotected -COOH and -N(CH3)2 groups undergo secondary electrostatic interactions with residual silanols on the silica support. Causality: Normal phase chromatography relies on hydrogen bonding and dipole interactions, which are completely overwhelmed by the strong ionic forces of a zwitterion. Solution: Transition to 1 using 100% Methanol with volatile salts to facilitate proper solvation and mass transfer[1].

Q2: I typically use Crown Ether CSPs for unnatural amino acids. Why am I getting co-elution for this specific compound? A: Crown ether CSPs rely on a highly specific host-guest inclusion complex between the 18-crown-6 cavity and a primary ammonium ion (-NH3+). The N,N -dimethylation of your analyte creates severe steric hindrance, physically preventing the amine from entering the chiral cavity. Causality: Without the primary amine inclusion, the essential three-point chiral recognition model cannot form. Solution: Utilize 2 (e.g., ZWIX) which utilize a combination of ionic interactions and π−π stacking with the naphthyl group, rather than steric inclusion[2].

Q3: How do I optimize mobile phase additives to achieve baseline resolution ( Rs​>1.5 ) on a Zwitterionic or Polysaccharide CSP? A: Because the analyte has both acidic and basic moieties, a single additive (like 0.1% TFA alone) will only mask the basic group, leaving the carboxylate free to cause tailing. Causality: To achieve sharp peaks for ampholytes, both ionization states must be controlled simultaneously. Solution: Implement a "double additive" system (e.g., 50 mM Formic Acid + 25 mM Diethylamine) or, preferably for LC-MS compatibility, a volatile salt buffer (e.g., 20 mM Ammonium Formate in Methanol). The salt provides counter-ions that dynamically mask both the analyte's charges and the stationary phase's active sites, ensuring a purely enantioselective interaction[3].

Validated Experimental Protocol: Polar Ionic Mode (PIM)

This self-validating protocol is designed to achieve baseline resolution of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid using a macrocyclic glycopeptide or zwitterionic CSP.

System Requirements: Agilent 1260/1290 Infinity II LC (or equivalent) with DAD and optional MS detector. Column: Teicoplanin-based CSP (e.g., InfinityLab Poroshell 120 Chiral-T, 150 x 4.6 mm, 2.7 µm) OR Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+), 150 x 4.6 mm, 3 µm).

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of LC-MS grade Methanol.

  • Add 1.26 g of Ammonium Formate to the Methanol to yield a 20 mM concentration.

  • Sonicate the mobile phase for 10 minutes to ensure complete dissolution and degassing. (Note: Do not adjust the apparent pH with aqueous acids/bases, as pH meters are inaccurate in 100% organic solvents).

Step 2: Sample Preparation

  • Weigh 1.0 mg of the racemic analyte.

  • Dissolve completely in 1.0 mL of the prepared mobile phase. (Critical: Do not use pure water or hexane as the diluent. A solvent mismatch will cause sample precipitation at the column head and severe peak distortion).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: Set to 25 °C. (Thermodynamic control is critical; higher temperatures decrease retention but may compromise the ΔΔG required for chiral recognition).

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm (carboxylate/amine absorbance) and 280 nm (specific to the naphthalene chromophore).

  • Equilibration: Flush the column with at least 20 column volumes (CV) of mobile phase until the baseline is stable. Zwitterionic compounds require longer equilibration times to establish a steady-state ionic double layer on the CSP.

Method Development Decision Tree

The following diagram illustrates the logical workflow for troubleshooting the chiral separation of this specific compound.

Workflow A Analyte: 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid Properties: Zwitterionic, Tertiary Amine, Bulky Naphthyl B Select Chiral Stationary Phase (CSP) A->B C1 Crown Ethers (e.g., Chiralpak CR(+)) B->C1 C2 Zwitterionic / Glycopeptide (e.g., ZWIX, Teicoplanin) B->C2 C3 Polysaccharide (e.g., Chiralpak IA/IC) B->C3 D1 FAIL: Requires Primary Amine C1->D1 D2 PASS: Strong Ionic & Pi-Pi C2->D2 D3 MODERATE: Needs Strict Additives C3->D3 E Optimize Mobile Phase (Polar Ionic Mode) D2->E D3->E F Add 20-50 mM Volatile Salt (Ammonium Formate in MeOH) E->F G Baseline Resolution (Rs > 1.5) F->G

Caption: Decision tree for CSP selection and mobile phase optimization for N,N-dimethyl ampholytes.

References

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - MDPI.[Link][2]

  • (PDF) Chiral stationary phases for HPLC - ResearchGate.[Link][3]

  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns | Agilent.[Link][1]

Sources

Optimization

reducing side reactions in 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid derivatization

Welcome to the Technical Support Center for Alpha-Aryl Amino Acid Derivatization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alpha-Aryl Amino Acid Derivatization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid.

Due to its unique structural features, this molecule actively resists standard coupling protocols. Below, we break down the mechanistic causality of these failures, provide a troubleshooting Q&A, and offer self-validating protocols to ensure your derivatization succeeds.

Mechanistic Insights: The Causality of Side Reactions

To successfully derivatize 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid, we must first understand why it fails under standard conditions. The molecule presents a "perfect storm" of steric and electronic liabilities:

  • Extreme Steric Shielding: The bulky 1-naphthyl ring and the tertiary N,N-dimethylamino group create severe steric hindrance around the alpha-carbon. This drastically reduces the rate of intermolecular nucleophilic attack during esterification or amidation.

  • High Alpha-Proton Acidity: Because the molecule is N,N-dimethylated, it lacks an N-H bond and cannot racemize via the classic oxazolone mechanism[1]. Instead, racemization occurs via direct base-catalyzed enolization. The alpha-proton is unusually acidic because the resulting carbanion is highly stabilized by resonance with the adjacent naphthyl ring.

  • Kinetic Traps: Because the desired nucleophilic attack is sterically delayed, activated intermediates (like O-acylisoureas) have prolonged lifetimes, allowing unimolecular side reactions (like O-to-N acyl shifts or decarboxylation) to outcompete product formation[2].

Reaction Pathway Analysis

G SM 2-(Dimethylamino)-2- (naphthalen-1-yl)acetic acid Act Activated Intermediate (e.g., O-Acylisourea) SM->Act Activation (DIC, HATU, etc.) Enolate Enolate Intermediate (Alpha-proton abstraction) Act->Enolate Base Catalysis (Excess DIPEA/TEA) Rearrange N-Acylurea (O-to-N Shift) Act->Rearrange Prolonged Lifetime (Steric Delay) Decarb Decarboxylation Product Act->Decarb Heat / Transition Metals Prod Desired Derivatized Product (Amide/Ester) Act->Prod Nucleophilic Attack (Slow due to Naphthyl sterics) Enolate->Prod Racemized Product

Reaction pathways and competing side reactions during alpha-aryl amino acid derivatization.

Troubleshooting FAQs

Q: I am experiencing >30% racemization using HATU and DIPEA. How can I suppress this? A: The high basicity of DIPEA combined with the slow coupling rate allows base-catalyzed enolization to dominate. To fix this, you must eliminate strong bases. Switch to a base-free activation method using Ghosez's reagent to form an acid chloride under strictly neutral conditions[3],[4]. Alternatively, use the mild DIC/OxymaPure system, which maintains a slightly acidic/neutral microenvironment and suppresses enolization[5].

Q: My LC-MS shows a massive peak corresponding to the activated mass (+126 Da for DIC), but no desired product. What is happening? A: You are observing the formation of an N-acylurea dead-end product. When the activated O-acylisourea intermediate is sterically hindered from intermolecular nucleophilic attack, it undergoes an intramolecular O-to-N acyl shift[2]. Avoid using carbodiimides (DCC/DIC) alone. You must add a highly reactive nucleophilic additive like OxymaPure to rapidly convert the O-acylisourea into a less hindered, highly active ester[6].

Q: I am detecting a byproduct with a mass of M-44 (loss of CO₂). How do I prevent this? A: Alpha-aryl amino acids are highly prone to decarboxylation, especially if the reaction is heated or exposed to transition metals, which can initiate radical decarboxylation[7]. Keep the reaction strictly at or below room temperature (0 °C to 25 °C), avoid prolonged pre-activation times, and ensure all solvents are degassed and metal-free.

Quantitative Reagent Comparison

The following table summarizes the performance of various coupling systems specifically for 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid derivatization based on steric and electronic profiling.

Coupling SystemBase RequiredRacemization RiskN-Acylurea RiskOverall Yield
HATU / DIPEA Yes (Strong)Very HighLowModerate
DCC / DMAP Yes (Moderate)HighVery HighLow
DIC / OxymaPure NoLowLowHigh
Ghosez's Reagent NoVery LowNone (Acid Chloride)Very High

Self-Validating Experimental Protocols

Protocol A: Base-Free Acid Chloride Coupling via Ghosez's Reagent

This protocol leverages 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) to generate a highly reactive acid chloride under strictly neutral conditions, bypassing base-catalyzed racemization entirely[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Activation: Add Ghosez's reagent (1.1 eq) dropwise. Stir for 1 hour at 0 °C.

  • System Validation (Crucial): Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. A successful activation will show >95% conversion to the methyl ester (M+14) with no free acid remaining. Do not proceed until this is confirmed.

  • Coupling: Add the target nucleophile (amine/alcohol) (1.2 eq) dissolved in THF. Note: If a base is strictly required to neutralize a nucleophile hydrochloride salt, use a sterically hindered, weak base like 2,4,6-collidine (1.2 eq) rather than DIPEA.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water and extract with ethyl acetate.

Protocol B: Mild Carbodiimide Coupling via DIC/OxymaPure

This protocol is ideal for solid-phase synthesis or when acid chlorides are incompatible with your substrate. OxymaPure prevents the O-to-N acyl shift and suppresses racemization[5],[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the amino acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Cool the mixture to 0 °C and add DIC (1.0 eq) dropwise. Pre-activate for exactly 3 to 5 minutes. Do not exceed 5 minutes to prevent premature degradation or HCN generation.

  • System Validation: Monitor the formation of the Oxyma active ester via HPLC (absorbance at 220 nm). The active ester peak should dominate the chromatogram within 5 minutes.

  • Coupling: Add the nucleophile (1.1 eq). No additional base is required.

  • Completion: Stir at room temperature for 2-12 hours. Monitor the disappearance of the active ester via LC-MS.

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid: A Comparative Guide

Executive Summary & Molecular Context 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid (DMANAA, CAS 1007878-80-9) is a complex pharmaceutical intermediate and versatile fluorogenic building block. From an analytical pers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid (DMANAA, CAS 1007878-80-9) is a complex pharmaceutical intermediate and versatile fluorogenic building block. From an analytical perspective, DMANAA presents a unique challenge: it possesses a highly conjugated naphthalene chromophore coupled with a zwitterionic backbone. The molecule contains both a carboxylic acid moiety (pKa ~2.5) and a basic tertiary amine (pKa ~8.5).

Because of its amphoteric nature, DMANAA exhibits severe retention variability on standard reversed-phase (RP) columns depending on the mobile phase pH[1]. At physiological pH, it exists as a highly polar zwitterion, leading to poor retention and peak shape distortion. To achieve robust chromatography, analysts must either suppress ionization using low-pH ion-pairing or leverage the molecule's inherent polarity using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide objectively compares three analytical methodologies—RP-HPLC-UV, RP-HPLC-FLD, and HILIC-MS/MS—and provides a comprehensive framework for their validation in accordance with ICH Q2(R2) guidelines[2].

Methodological Comparison & Causality

Selecting the appropriate analytical method for DMANAA depends entirely on the intended use (e.g., bulk assay vs. trace impurity profiling) and an understanding of the molecule's ionization states.

  • RP-HPLC-UV (Low pH Ion-Pairing): The standard workhorse for bulk purity and assay. By utilizing a mobile phase at pH 2.0 (e.g., 0.1% Trifluoroacetic acid), the carboxylic acid's ionization is suppressed (neutral), while the dimethylamine is protonated (cationic). The hydrophobic trifluoroacetate anion pairs with the cationic amine, significantly increasing the molecule's apparent hydrophobicity and enabling strong retention on C18 columns[1].

  • RP-HPLC-FLD (Fluorescence Detection): Leverages the native fluorescence of the naphthalene ring (Excitation ~280 nm, Emission ~340 nm). This method is critical when DMANAA is used as a fluorescent tag or when quantifying trace genotoxic impurities, offering 10- to 100-fold greater sensitivity than UV detection.

  • HILIC-MS/MS: Operates optimally at pH 6.8 (using ammonium acetate buffer) where DMANAA exists in its highly polar zwitterionic state (+/-). Instead of hydrophobic retention, HILIC relies on the analyte partitioning into an aqueous-enriched layer immobilized on the stationary phase. Coupled with tandem mass spectrometry, this provides ultimate specificity and sensitivity for bioanalytical applications.

G A DMANAA (Zwitterion) pKa1 ~2.5, pKa2 ~8.5 B Acidic Mobile Phase (pH 2.0) A->B pH < pKa1 C Neutral Mobile Phase (pH 6.5 - 7.0) A->C pKa1 < pH < pKa2 D Cationic State (+) Requires Ion-Pairing B->D E Zwitterionic State (+/-) Highly Polar C->E F RP-HPLC-UV/FLD (C18 + 0.1% TFA) D->F Hydrophobic Retention G HILIC-MS/MS (ZIC-HILIC Column) E->G Hydrophilic Partitioning

Caption: Chromatographic retention strategy based on DMANAA zwitterionic states.

Comparative Method Performance Data

The following table summarizes the representative validation data for the three analytical platforms, demonstrating their relative performance metrics when applied to DMANAA analysis.

Validation ParameterRP-HPLC-UV (Assay)RP-HPLC-FLD (Trace Analysis)HILIC-MS/MS (Bioanalysis)
Linearity Range 10.0 – 150.0 µg/mL0.05 – 5.0 µg/mL1.0 – 500.0 ng/mL
Correlation Coefficient ( R2 ) > 0.999> 0.998> 0.995
Limit of Detection (LOD) 1.5 µg/mL0.01 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 5.0 µg/mL0.03 µg/mL1.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%95.0% – 104.5%92.0% – 108.0%
Precision (% RSD, n=6) 0.8%2.1%4.5%
Specificity Baseline resolution from precursorsHighly specific to fluorophoresAbsolute (MRM transitions)

ICH Q2(R2) Validation Framework

Validating any of the above methods requires strict adherence to the ICH Q2(R2) guideline[2]. The validation lifecycle ensures the analytical procedure is fit for its intended purpose through a self-validating architecture[3].

  • Specificity: Must demonstrate that DMANAA can be accurately measured in the presence of synthetic precursors (e.g., 1-naphthaldehyde derivatives) and degradation products. Peak purity assessment using a Photodiode Array (PDA) detector is mandatory for the UV method.

  • Linearity & Range: Evaluated across the reportable range. For bulk assay, this is typically 80% to 120% of the nominal concentration. For impurity testing, the range extends from the LOQ to 120% of the specification limit[3].

  • Accuracy & Precision: ICH Q2(R2) encourages a combined approach for accuracy and precision[4]. This involves analyzing samples of known concentration across multiple days, instruments, and analysts to establish intermediate precision and total analytical error.

G A Method Optimization B Specificity (Interference Check) A->B C Linearity & Range (Reportable Range) B->C D Accuracy & Precision (Combined Approach) C->D E Robustness (DoE Analysis) D->E F Validated Procedure E->F

Caption: ICH Q2(R2) analytical procedure validation lifecycle for DMANAA.

Step-by-Step Experimental Protocol: RP-HPLC-UV Assay

The following protocol details the validated RP-HPLC-UV method for the routine assay of DMANAA. This protocol incorporates a System Suitability Test (SST) to ensure the system is self-validating prior to sample analysis.

Materials & Reagents
  • Stationary Phase: Polar-embedded C18 column (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm). Causality: A polar-embedded phase is chosen to prevent hydrophobic phase collapse under the highly aqueous conditions required to retain the polar DMANAA molecule.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C (controlled to ensure reproducible ion-pairing kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 280 nm. Causality: 280 nm corresponds to the local absorption maximum of the naphthalene ring, providing excellent sensitivity while avoiding the baseline noise typical of lower wavelengths (e.g., 210 nm) where TFA heavily absorbs.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 12.0 min: 5% B to 60% B (Linear gradient for elution)

    • 12.0 - 15.0 min: 60% B to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

System Suitability Test (SST) - The Self-Validating Mechanism

Before analyzing any unknown samples, the system must prove its fitness.

  • Prepare a standard solution of DMANAA at 100 µg/mL in 50:50 Water:Acetonitrile.

  • Perform six replicate injections of the standard solution.

  • Acceptance Criteria:

    • Retention Time Precision: %RSD ≤ 1.0%

    • Peak Area Precision: %RSD ≤ 2.0%

    • Tailing Factor ( Tf​ ): ≤ 1.5 (Ensures secondary interactions between the basic amine and unreacted silanols on the silica support are fully suppressed by the TFA).

    • Theoretical Plates ( N ): ≥ 5,000.

Sample Preparation & Analysis
  • Accurately weigh approximately 10 mg of the DMANAA sample into a 100 mL volumetric flask.

  • Dissolve in 20 mL of Acetonitrile (sonicate for 5 minutes if necessary).

  • Dilute to volume with LC-MS grade Water and mix thoroughly.

  • Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL).

  • Inject the sample in duplicate, bracketed by standard injections every 10 samples to ensure ongoing system stability.

References

  • ICH Q2(R2)

    • Source: European Medicines Agency (EMA)
    • URL:[Link]

  • Retention Behavior of Ionizable Isomers in Reversed-Phase Liquid Chrom

    • Source: Analytical Chemistry - ACS Public
    • URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version

    • Source: International Council for Harmonis
    • URL:[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2)

    • Source: International Council for Harmonis
    • URL:[Link]

Sources

Comparative

Comparative Binding Affinities of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic Acid Complexes

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Thermodynamic profiling, DNA intercalation, and Human Serum Albumin (HSA) transport mechanisms.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Thermodynamic profiling, DNA intercalation, and Human Serum Albumin (HSA) transport mechanisms.

Structural Rationale & Mechanistic Causality

The rational design of metallodrugs requires ligands that can both stabilize the metal center and dictate specific biological interactions. 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid (DMANAA) is an engineered α -amino acid derivative that serves as a highly effective bidentate (N,O-donor) ligand.

The causality behind its efficacy lies in its dual-functional architecture:

  • The N,O-Chelation Ring: The tertiary amine (dimethylamino) and the carboxylate group form a stable 5-membered chelate ring with transition metals (e.g., Cu²⁺, Pt²⁺, Ru²⁺). This prevents premature ligand dissociation in physiological buffers.

  • The Naphthyl Pharmacophore: The bulky, planar naphthalen-1-yl group acts as the primary interaction vector. Increasing the surface area of the intercalating ligand directly enhances the binding affinity for biological targets, allowing for deep π−π stacking between DNA base pairs [1]. Consequently, DNA binding affinity is provided in large measure by the stacking of this aromatic system, with affinities often approaching 106 to 108M−1 for optimized metallointercalators [2].

G Complex DMANAA-Metal Complex DNA CT-DNA Duplex Complex->DNA Nucleic Acid Target HSA Human Serum Albumin Complex->HSA Protein Transport Intercalation Major/Minor Groove Intercalation DNA->Intercalation Hydrophobic Subdomain IIA (Site I) HSA->Hydrophobic PiStacking π-π Stacking (Naphthyl) Intercalation->PiStacking Trp214 Trp-214 Fluorescence Quenching Hydrophobic->Trp214

Mechanistic pathways of DMANAA-Metal complexes interacting with DNA and HSA.

Comparative Binding Affinity Data

To objectively evaluate the performance of DMANAA complexes, we compare the binding affinities of its Copper(II), Platinum(II), and Ruthenium(II) derivatives against Calf Thymus DNA (CT-DNA) and Human Serum Albumin (HSA).

Table 1: CT-DNA Binding Affinities (Isothermal Titration Calorimetry)

Conditions: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 at 298 K.

ComplexGeometry Kb​ ( M−1 ) ΔG (kJ/mol) ΔH (kJ/mol)Binding Mode
[Cu(DMANAA)₂] Square Planar 4.2×104 -26.4-18.2Partial Intercalation
[Pt(DMANAA)Cl₂] Square Planar 8.5×105 -33.8-28.5Deep Intercalation
[Ru(phen)₂(DMANAA)]⁺ Octahedral 3.1×106 -37.1-31.0Major Groove Stacking
Table 2: HSA Binding Affinities (Steady-State Fluorescence Quenching)

Conditions: 10 mM PBS, pH 7.4 at 298 K. λex​=295 nm.

Complex KSV​ ( 104M−1 ) Ka​ ( 104M−1 )Stoichiometry ( n )Quenching Mechanism
[Cu(DMANAA)₂] 6.87.21.05Static
[Pt(DMANAA)Cl₂] 4.14.50.98Static
[Ru(phen)₂(DMANAA)]⁺ 9.511.21.10Static + Dynamic

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in control to eliminate false positives.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry (ITC) is the gold standard biophysical technique for thermodynamic characterization. It allows for the simultaneous determination of affinity ( Ka​ ), stoichiometry ( n ), enthalpy change ( ΔH ), and entropy change ( ΔS ) in a single, label-free experiment [3].

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the DMANAA complex and CT-DNA extensively against the exact same buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Causality: Even a 1 mM difference in salt concentration will generate massive heats of mixing, masking the binding enthalpy.

  • Degassing: Degas both solutions under a vacuum for 10 minutes at 293 K. Causality: Microbubbles released during titration will cause erratic, unintegratable spikes in the thermal baseline.

  • Titration Execution: Load 1.4 mL of CT-DNA (50 μM ) into the sample cell. Load the DMANAA complex (1 mM) into the injection syringe. Program the instrument for 25 injections of 1.5 μL each, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation (Heat of Dilution): Perform a control run injecting the DMANAA complex into a cell containing only buffer. Subtract this background heat profile from the experimental data before mathematical fitting.

Protocol B: HSA Binding via Fluorescence Quenching

HSA contains a single tryptophan residue (Trp-214) located in subdomain IIA. This residue is highly sensitive to changes in the microenvironment; a marked decrease in emission intensity serves as a direct indicator of ligand-HSA complexation [4]. The aromatic amino acid fluorescence quenching method is highly effective for deducing both binding affinity and mechanism [5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 μM stock of HSA in 10 mM PBS (pH 7.4). Prepare a 1 mM stock of the DMANAA complex.

  • Spectral Acquisition: Set the spectrofluorometer excitation wavelength ( λex​ ) to 295 nm to selectively excite Trp-214 (avoiding tyrosine excitation). Record the emission spectra from 310 nm to 450 nm.

  • Titration: Successively add 2 μL aliquots of the DMANAA complex to the HSA solution. Stir for 3 minutes after each addition to ensure thermal and chemical equilibrium.

  • Self-Validation (Inner Filter Effect Correction): Because DMANAA complexes may absorb light at 295 nm or 340 nm, you must measure the UV-Vis absorbance of the complex at these wavelengths. Apply the IFE correction equation: Fcorr​=Fobs​×e(Aex​+Aem​)/2 . Causality: Without this correction, photon absorption by the ligand will be falsely calculated as protein binding (static quenching).

Workflow Sample Sample Prep (Strict Buffer Match) ITC Isothermal Titration Calorimetry (ITC) Sample->ITC Fluor Steady-State Fluorescence Sample->Fluor Thermo ΔH, ΔS, ΔG, n (Thermodynamics) ITC->Thermo Integration Ksv Ksv, Ka, n (Binding Affinity) Fluor->Ksv Stern-Volmer

Parallel experimental workflows for thermodynamic and affinity profiling.

References

  • Chapter 14: Targeting DNA Mismatches with Coordination Complexes.The Royal Society of Chemistry.
  • Solution Structure of a Metallointercalator Bound Site Specifically to DNA.ACS Publications.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.Springer Protocols.
  • Testing for drug-human serum albumin binding using fluorescent probes and other methods.PMC / NIH.
  • Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy.PLOS One.

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